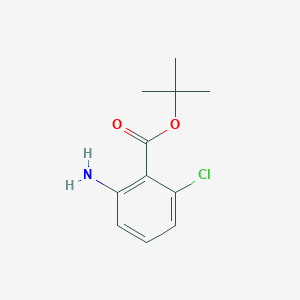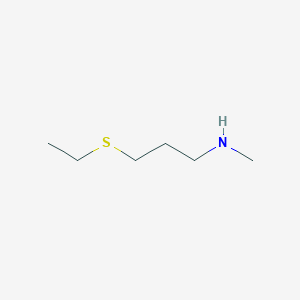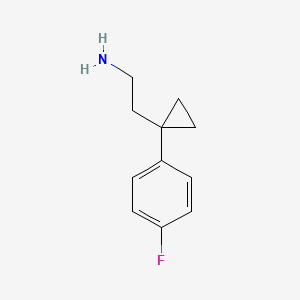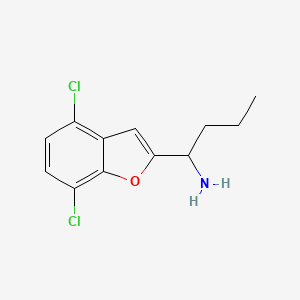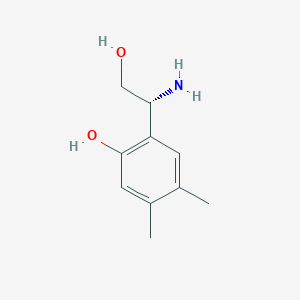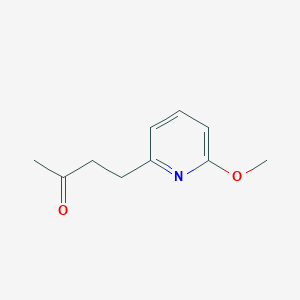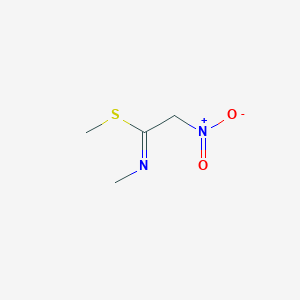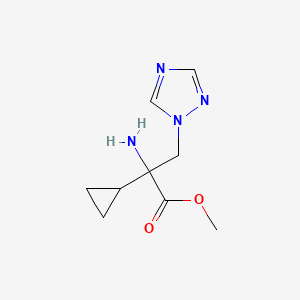
Methyl 2-amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound features a cyclopropyl group attached to the amino acid backbone, along with a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative and the subsequent introduction of the triazole ring. One common synthetic route involves the reaction of cyclopropylamine with an appropriate carboxylic acid derivative, followed by cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for various organic synthesis applications, including the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the synthesis of new antibiotics or antifungal agents.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including polymers, coatings, and adhesives. Its unique chemical properties make it a valuable component in the formulation of these products.
Wirkmechanismus
The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the triazole ring may interact with microbial enzymes, inhibiting their activity and preventing the growth of microorganisms. The molecular targets and pathways involved in these interactions can vary, but they often involve key metabolic processes essential for microbial survival.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity: The presence of the cyclopropyl group and the triazole ring is a common feature among these compounds.
Biological Activity: While all these compounds share antimicrobial properties, their specific activities may vary depending on the substituents and functional groups present.
Applications: Each compound may have unique applications based on its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H14N4O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 2-amino-2-cyclopropyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14N4O2/c1-15-8(14)9(10,7-2-3-7)4-13-6-11-5-12-13/h5-7H,2-4,10H2,1H3 |
InChI-Schlüssel |
UXEJPLSEHFQLRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=NC=N1)(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
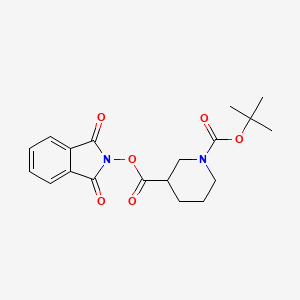
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
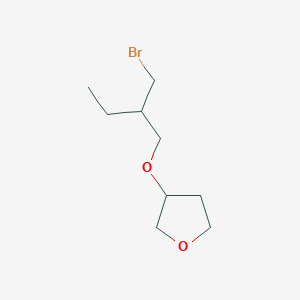

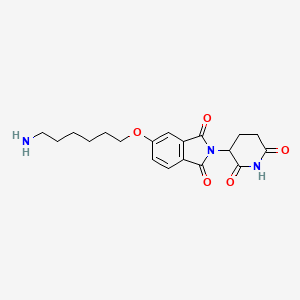
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
